molecular formula C12H15Cl2NO2 B14549256 (4-Chlorophenyl)-(4-hydroxypiperidin-4-yl)methanone;hydrochloride CAS No. 61715-01-3

(4-Chlorophenyl)-(4-hydroxypiperidin-4-yl)methanone;hydrochloride

Cat. No.: B14549256
CAS No.: 61715-01-3
M. Wt: 276.16 g/mol
InChI Key: FQPSUNDQBXEIHE-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)-(4-hydroxypiperidin-4-yl)methanone;hydrochloride is a chemical compound with a complex structure that includes a chlorophenyl group and a hydroxypiperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)-(4-hydroxypiperidin-4-yl)methanone;hydrochloride typically involves multiple steps, starting with the preparation of the chlorophenyl and hydroxypiperidinyl intermediates. These intermediates are then combined under specific reaction conditions to form the final compound. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment and stringent quality control measures. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective and environmentally friendly manner.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)-(4-hydroxypiperidin-4-yl)methanone;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted phenyl derivatives.

Scientific Research Applications

(4-Chlorophenyl)-(4-hydroxypiperidin-4-yl)methanone;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Investigated for its potential therapeutic properties, such as its ability to modulate specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)-(4-hydroxypiperidin-4-yl)methanone;hydrochloride involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various physiological processes. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4-Chlorophenyl)-(4-hydroxypiperidin-4-yl)methanone;hydrochloride include other chlorophenyl and hydroxypiperidinyl derivatives, such as:

  • (4-Chlorophenyl)-(4-hydroxypiperidin-4-yl)methanone
  • (4-Chlorophenyl)-(4-hydroxypiperidin-4-yl)methanol
  • (4-Chlorophenyl)-(4-hydroxypiperidin-4-yl)methane

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups and the resulting chemical properties. This unique structure allows it to interact with molecular targets in ways that other compounds may not, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

CAS No.

61715-01-3

Molecular Formula

C12H15Cl2NO2

Molecular Weight

276.16 g/mol

IUPAC Name

(4-chlorophenyl)-(4-hydroxypiperidin-4-yl)methanone;hydrochloride

InChI

InChI=1S/C12H14ClNO2.ClH/c13-10-3-1-9(2-4-10)11(15)12(16)5-7-14-8-6-12;/h1-4,14,16H,5-8H2;1H

InChI Key

FQPSUNDQBXEIHE-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(C(=O)C2=CC=C(C=C2)Cl)O.Cl

Origin of Product

United States

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